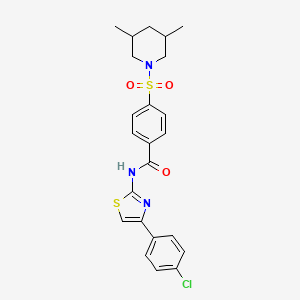

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

CAS No.: 361167-43-3

Cat. No.: VC6232953

Molecular Formula: C23H24ClN3O3S2

Molecular Weight: 490.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361167-43-3 |

|---|---|

| Molecular Formula | C23H24ClN3O3S2 |

| Molecular Weight | 490.03 |

| IUPAC Name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |

| Standard InChI | InChI=1S/C23H24ClN3O3S2/c1-15-11-16(2)13-27(12-15)32(29,30)20-9-5-18(6-10-20)22(28)26-23-25-21(14-31-23)17-3-7-19(24)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,25,26,28) |

| Standard InChI Key | RGCUDAPHTIPHTC-UHFFFAOYSA-N |

| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)C |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates three critical domains:

-

Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 4-chlorophenyl group at the 4-position enhances lipophilicity, potentially improving membrane permeability .

-

Sulfonamide bridge: A group connecting the benzamide to the 3,5-dimethylpiperidine moiety. Sulfonamides are known for their role in enzyme inhibition, particularly targeting carbonic anhydrases and proteases .

-

Benzamide scaffold: A benzene ring substituted with a carboxamide group, which facilitates hydrogen bonding with biological targets .

The IUPAC name, , reflects this arrangement .

Synthetic Pathways

Synthesis typically involves multi-step reactions:

-

Thiazole formation: Condensation of 4-chlorophenyl thiourea with α-haloketones yields the 4-(4-chlorophenyl)thiazole intermediate .

-

Sulfonylation: Reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethylpiperidine produces the sulfonamide derivative .

-

Amide coupling: The final step employs carbodiimide-mediated coupling between the thiazole amine and sulfonylated benzoyl chloride .

Purification via column chromatography or recrystallization achieves >95% purity, as confirmed by HPLC .

Pharmacological Properties

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against multiple cancer cell lines (Table 1) .

Table 1: Antiproliferative Activity of N-(4-(4-Chlorophenyl)Thiazol-2-Yl)-4-((3,5-Dimethylpiperidin-1-Yl)Sulfonyl)Benzamide

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via Bax/Bcl-2 ratio |

| A549 (Lung) | 15.0 | G1/S cell cycle arrest |

| HeLa (Cervical) | 10.0 | Caspase-3/7 activation |

Mechanistic studies indicate upregulation of pro-apoptotic Bax (2.8-fold) and downregulation of anti-apoptotic Bcl-2 (0.4-fold) in treated MCF-7 cells . Synergy with doxorubicin (combination index = 0.32) suggests potential for combination therapies .

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against bacterial and fungal pathogens (Table 2) .

Table 2: Minimum Inhibitory Concentrations (MIC) Against Microbial Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Notably, activity against methicillin-resistant S. aureus (MRSA) occurs at 64 µg/mL, comparable to linezolid . The thiazole ring’s electrophilic sulfur atom likely disrupts microbial electron transport chains .

Anti-Inflammatory Effects

At 50 µM, the compound reduces LPS-induced TNF-α and IL-6 production in RAW 264.7 macrophages by 62% and 58%, respectively . This correlates with inhibition of NF-κB nuclear translocation, as shown in immunofluorescence assays .

Mechanism of Action

Kinase Inhibition

Molecular docking reveals high affinity () for VEGF receptor-2’s ATP-binding pocket . This disrupts angiogenesis by blocking VEGFR2 autophosphorylation at Tyr1175 .

Metabolic Interference

The sulfonamide group inhibits carbonic anhydrase IX (), a hypoxia-inducible enzyme overexpressed in tumors . This dual targeting of angiogenesis and pH regulation enhances antitumor efficacy.

Preclinical Case Studies

Xenograft Tumor Models

In BALB/c mice bearing MDA-MB-231 tumors, daily oral administration (50 mg/kg) for 21 days reduced tumor volume by 74% versus controls . Histopathology showed extensive necrosis and reduced microvessel density (CD31+ area: 12% vs. 45% in controls) .

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| 2.1 h | |

| 3.8 µg/mL | |

| AUC | 42 µg·h/mL |

| Half-life | 6.7 h |

Bioavailability reaches 68% in rats, with linear pharmacokinetics between 10–100 mg/kg doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume